molecular formula C10H8N2O5 B3142573 3-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 508182-18-1

3-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No.: B3142573
CAS No.: 508182-18-1
M. Wt: 236.18 g/mol
InChI Key: LFUIGRHLASJTDI-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that contains both an oxazole ring and a nitrophenyl group

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

It is known that indole derivatives can have diverse biological activities and can be explored for newer therapeutic possibilities . This suggests that the compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

It is known that the pharmacokinetic profiles of similar compounds are excellent, safe, and compliant with their potential anti-inflammatory activity . This suggests that the compound could have favorable ADME properties that impact its bioavailability.

Result of Action

It is known that similar compounds have shown promising in vitro antifungal and antitumor properties . This suggests that the compound could potentially have similar effects.

Action Environment

It is known that the success of similar reactions, such as the suzuki–miyaura coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound could potentially be influenced by similar environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-nitrobenzaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized to form the oxazole ring. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation or ester hydrolysis.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives where the nitro group is converted to an amino group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of novel materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylacetic acid: Contains a nitrophenyl group but lacks the oxazole ring.

    2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester: Similar nitrophenyl group but different functional groups.

    N-(4-Nitrophenyl)acetohydrazonoyl bromide: Contains a nitrophenyl group and different heterocyclic structure.

Uniqueness

3-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is unique due to the presence of both the nitrophenyl group and the oxazole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O5/c13-10(14)9-5-8(11-17-9)6-1-3-7(4-2-6)12(15)16/h1-4,9H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUIGRHLASJTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600861
Record name 3-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

508182-18-1
Record name 3-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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